tert-butyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate
Description
tert-Butyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate (CAS: 1108658-10-1) is a sulfonamide-carbamate hybrid compound with the molecular formula C₉H₁₄N₂O₄S and a molecular weight of 246.28 g/mol . Its structure features a tert-butyl carbamate group linked to a sulfonyl moiety attached to a 1-cyanocyclopropyl ring. The SMILES notation is CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)C#N, and its InChIKey is AQSNWGFWRKQPIP-UHFFFAOYSA-N . This compound is primarily used as a synthetic intermediate in medicinal chemistry and drug discovery, leveraging its sulfonyl and carbamate groups for further functionalization .
Properties
IUPAC Name |
tert-butyl N-(1-cyanocyclopropyl)sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S/c1-8(2,3)15-7(12)11-16(13,14)9(6-10)4-5-9/h4-5H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSNWGFWRKQPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501190398 | |
| Record name | 1,1-Dimethylethyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501190398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108658-10-1 | |
| Record name | 1,1-Dimethylethyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1108658-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501190398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, molecular targets, and relevant case studies.
- Molecular Formula : C₁₁H₁₄N₂O₃S
- Molecular Weight : 246.30 g/mol
- CAS Number : 912770-99-1
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is known to inhibit certain enzyme activities by forming stable complexes at the active sites, thereby blocking substrate binding. This mechanism is crucial in reducing the production of pro-inflammatory mediators, which can lead to anti-inflammatory effects.
Molecular Targets
The compound has been shown to target several key pathways:
- Enzymatic Inhibition : It inhibits cyclooxygenase (COX) enzymes, which are essential in the inflammatory response, thereby decreasing the synthesis of prostaglandins.
- Protein Interactions : The compound can form stable complexes with proteins, influencing various biological processes including enzyme mechanisms and protein interactions.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Anti-inflammatory Effects : In a study exploring the anti-inflammatory properties of this compound, it was found that treatment led to a significant decrease in inflammatory markers in animal models, indicating its potential as a therapeutic agent for inflammatory diseases.
- Antibacterial Activity : Another study assessed its effectiveness against various bacterial strains, specifically targeting E. coli. The results demonstrated that this compound exhibited notable antibacterial activity, suggesting its use in developing new antibiotics.
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using human liver cell lines (HepG2), where it was observed that higher concentrations led to increased cell death, raising considerations for dosage and safety in therapeutic applications.
Comparison with Similar Compounds
Core Functional Groups
- tert-butyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate: Combines a sulfonylcarbamate group with a 1-cyanocyclopropyl substituent.
- tert-butyl N-(1-cyano-3-phenylpropyl)carbamate (CAS: 66399-06-2): Features a phenyl group and a cyano-substituted alkyl chain instead of the cyclopropane ring, resulting in increased hydrophobicity (C₁₅H₂₀N₂O₂, MW: 260.33 g/mol) .
- tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1932203-04-7): Contains a bicyclic octane scaffold with a formyl group, offering distinct steric and electronic properties .
Ring Systems and Substituents
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target compound | Cyclopropane | Sulfonylcarbamate, cyano | C₉H₁₄N₂O₄S | 246.28 |
| tert-butyl N-(1-cyano-3-phenylpropyl)carbamate | Alkyl chain | Phenyl, cyano | C₁₅H₂₀N₂O₂ | 260.33 |
| tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate | Bicyclo[2.2.2]octane | Formyl | C₁₃H₂₁NO₃ | 239.31 |
| 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate | Imidazole | Cyano cyclopropyl, carboxylate | C₁₀H₁₁N₃O₂ | 205.21 |
Physicochemical Properties
- Solubility and Stability: The 1-cyanocyclopropyl group in the target compound enhances rigidity but may reduce aqueous solubility compared to linear analogs like tert-butyl N-(1-cyano-3-phenylpropyl)carbamate .
- Stereochemical Complexity: Compounds such as tert-butyl N-[(1S)-1-[(1-cyanocyclopropyl)carbamoyl]-3-methylbutyl]carbamate (Compound 31, [α]D = -3.75° ± 0.38) exhibit chirality, which influences their biological activity and synthetic routes .
Research Findings and Challenges
- HRMS Data: The target compound’s HRMS (ESI+) shows a minor deviation (observed m/z: 360.2389 vs. calculated: 360.2394), likely due to isotopic variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
